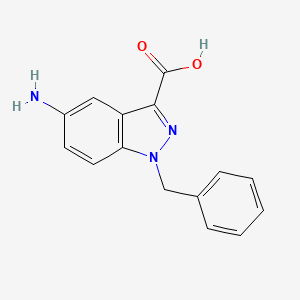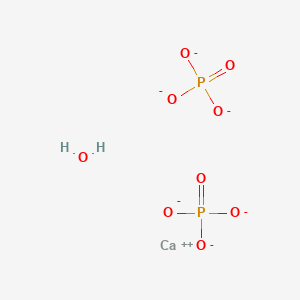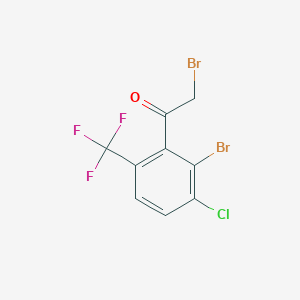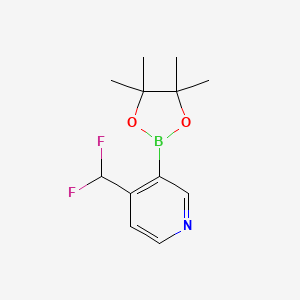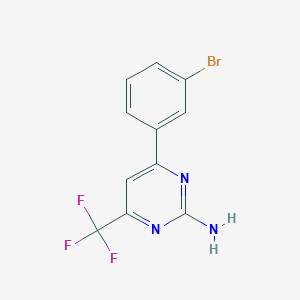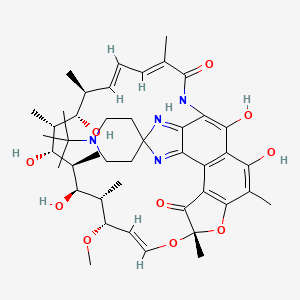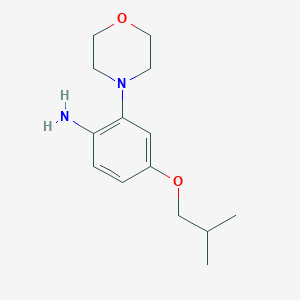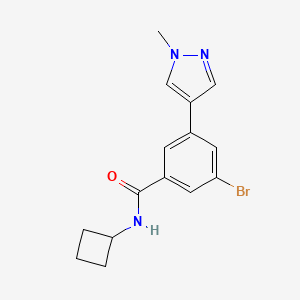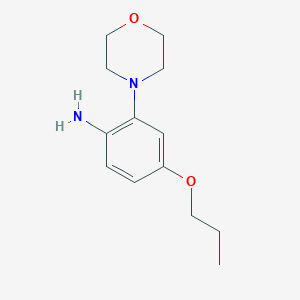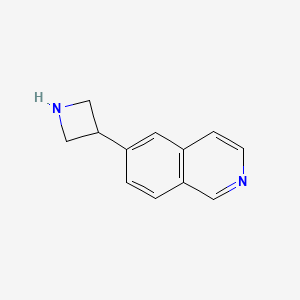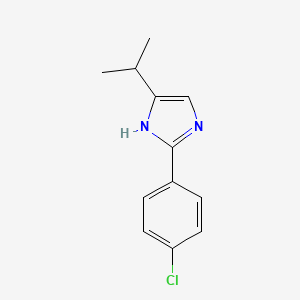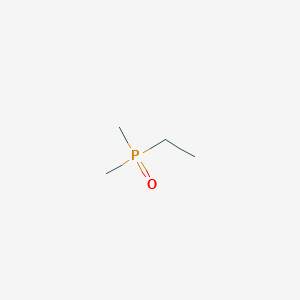
Phosphine oxide, ethyldimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphine oxide, ethyldimethyl- is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to an oxygen atom and three organic groups: one ethyl group and two methyl groups. This compound is part of the broader class of phosphine oxides, which are known for their stability and versatility in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphine oxide, ethyldimethyl- can be synthesized through several methods. One common approach involves the oxidation of the corresponding phosphine, ethyldimethylphosphine, using oxidizing agents such as hydrogen peroxide or oxygen. The reaction typically proceeds under mild conditions, often at room temperature or slightly elevated temperatures, to yield the desired phosphine oxide.
Industrial Production Methods
In an industrial setting, the production of phosphine oxide, ethyldimethyl- may involve large-scale oxidation processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The choice of oxidizing agent and reaction parameters can be optimized to ensure the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphine oxide, ethyldimethyl- undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Substitution: The compound can participate in substitution reactions where one of the organic groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or Grignard reagents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields higher oxidation state compounds, while reduction results in the corresponding phosphine.
Applications De Recherche Scientifique
Phosphine oxide, ethyldimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: Phosphine oxides are explored for their potential therapeutic properties, including as inhibitors of specific enzymes.
Industry: In industrial applications, phosphine oxide, ethyldimethyl- is used as a stabilizer in polymer production and as a flame retardant.
Mécanisme D'action
The mechanism by which phosphine oxide, ethyldimethyl- exerts its effects involves its ability to act as a ligand, forming complexes with metal ions. These complexes can participate in various catalytic processes, influencing reaction pathways and outcomes. The compound’s molecular targets include enzymes and proteins, where it can modulate activity through binding interactions.
Comparaison Avec Des Composés Similaires
Phosphine oxide, ethyldimethyl- can be compared with other similar compounds such as:
Trimethylphosphine oxide: Similar in structure but with three methyl groups instead of one ethyl and two methyl groups.
Diethylmethylphosphine oxide: Contains two ethyl groups and one methyl group.
Triphenylphosphine oxide: Features three phenyl groups, offering different steric and electronic properties.
The uniqueness of phosphine oxide, ethyldimethyl- lies in its specific combination of ethyl and methyl groups, which can influence its reactivity and applications in distinct ways compared to its analogs.
Propriétés
Numéro CAS |
39966-25-1 |
|---|---|
Formule moléculaire |
C4H11OP |
Poids moléculaire |
106.10 g/mol |
Nom IUPAC |
1-dimethylphosphorylethane |
InChI |
InChI=1S/C4H11OP/c1-4-6(2,3)5/h4H2,1-3H3 |
Clé InChI |
DKPBGPGFLDMHRG-UHFFFAOYSA-N |
SMILES canonique |
CCP(=O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


